molecular formula C10H15N3O3S B5888378 methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate

methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate

Cat. No. B5888378
M. Wt: 257.31 g/mol
InChI Key: ZVFJEWNRHDJBAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate, also known as Mocap, is an insecticide commonly used in agriculture to control nematodes, aphids, and other pests. It was first introduced in the 1960s and is still widely used today.

Mechanism of Action

Methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for proper nerve function in insects. This leads to the accumulation of acetylcholine, a neurotransmitter, in the insect's nervous system, causing paralysis and ultimately death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity to mammals, including humans, due to its low affinity for mammalian acetylcholinesterase. However, it can still have harmful effects if ingested or absorbed through the skin. Symptoms of this compound poisoning in humans include nausea, vomiting, diarrhea, and respiratory distress.

Advantages and Limitations for Lab Experiments

Methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate is a useful tool for studying the role of acetylcholinesterase in insect physiology and behavior. It can be used to study the effects of acetylcholine accumulation on nerve function and to investigate potential targets for insecticide development. However, this compound has limitations in terms of its selectivity and specificity, as it can also inhibit acetylcholinesterase in non-target organisms.

Future Directions

There are several areas of future research for methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate. One area of interest is the development of more selective and specific insecticides that target only pest species. Another area of research is the investigation of the potential use of this compound in controlling mosquito populations and reducing the transmission of mosquito-borne diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound on non-target organisms and to develop strategies for minimizing its impact on the environment.

Synthesis Methods

Methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate is synthesized by reacting 2-aminothiazole with formaldehyde and morpholine. The resulting product is then reacted with methyl isocyanate to give this compound. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

Methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of pests, including nematodes, aphids, and mites. This compound has also been studied for its potential use in controlling mosquito populations, which can transmit diseases such as malaria and dengue fever.

properties

IUPAC Name

methyl N-[5-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S/c1-15-10(14)12-9-11-6-8(17-9)7-13-2-4-16-5-3-13/h6H,2-5,7H2,1H3,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFJEWNRHDJBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC=C(S1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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